molecular formula C20H21N3O5S B12213032 4-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B12213032
M. Wt: 415.5 g/mol
InChI Key: KKHRFHRVBHSXLV-UHFFFAOYSA-N
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Description

4-[3-(3-Methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions One common method includes the condensation of 3-methanesulfonamidophenylhydrazine with an appropriate diketone to form the pyrazole ringThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-[3-(3-Methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3-Methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its methanesulfonamide group, in particular, plays a crucial role in its enzyme inhibitory properties, setting it apart from other pyrazole derivatives.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

4-[5-[3-(methanesulfonamido)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C20H21N3O5S/c1-29(27,28)22-16-9-5-8-15(12-16)17-13-18(14-6-3-2-4-7-14)23(21-17)19(24)10-11-20(25)26/h2-9,12,18,22H,10-11,13H2,1H3,(H,25,26)

InChI Key

KKHRFHRVBHSXLV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCC(=O)O

Origin of Product

United States

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